2-Butoxy-3-chloropyridine
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Overview
Description
“2-Butoxy-3-chloropyridine” is a chemical compound with the molecular formula C9H12ClNO . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of 2-Chloropyridine, a related compound, is achieved by combining pyridine with chlorine . For the synthesis of boronic esters, which are highly valuable building blocks in organic synthesis, various borylation approaches have been developed .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H12ClNO . The molecular weight of this compound is 185.65 .
Chemical Reactions Analysis
Organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .
Scientific Research Applications
Regioselective Difunctionalization of Pyridines
A study by Heinz et al. (2021) demonstrated a new method for the regioselective 3,4-difunctionalization of 3-chloropyridines, which could be applied to compounds like 2-Butoxy-3-chloropyridine. This method involved lithiation followed by treatment with various reagents, leading to various 2,3,4-trisubstituted pyridines. This approach is significant for synthesizing complex pyridine derivatives, potentially including those related to this compound (Heinz et al., 2021).
Synthesis of Pyridin-3-yl C-nucleosides
Joubert et al. (2007) developed a modular methodology for synthesizing 6-substituted pyridin-3-yl C-nucleosides. This process involves reactions with various pyridine derivatives, potentially including this compound, to create a series of 1beta-substituted 2'-deoxyribonucleosides. These derivatives have applications in medicinal chemistry and drug design (Joubert et al., 2007).
Photolytic and Photocatalytic Degradation of Pyridines
Stapleton et al. (2010) investigated the degradation and mineralization of pyridine derivatives under various conditions, including the use of TiO2 as a photocatalyst. This research is relevant to understanding the environmental fate and treatment of this compound in wastewater and other contexts (Stapleton et al., 2010).
Corrosion Inhibition
Moretti et al. (2013) explored the use of pyridine derivatives as corrosion inhibitors. While their study focused on a different pyridine derivative, the principles and mechanisms elucidated could be applicable to this compound, especially in its potential role as a corrosion inhibitor in industrial settings (Moretti et al., 2013).
Molecular Toxicology Studies
Research by Munter et al. (2007) on the metabolism and molecular toxicology of chloroprene provides insights into the metabolic pathways and potential toxicological profiles of related chloropyridines, including this compound. This information is crucial for assessing the safety and environmental impact of such compounds (Munter et al., 2007).
Mechanism of Action
Target of action
Many chloropyridines are used in the synthesis of pharmaceuticals and agrochemicals . The specific target of action would depend on the final compound that 2-Butoxy-3-chloropyridine is used to synthesize.
Mode of action
Chloropyridines can participate in various chemical reactions, such as nucleophilic substitution . The mode of action of this compound would depend on the specific reaction it’s involved in and the final compound it’s used to synthesize.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-Butoxy-3-chloropyridine interacts with various enzymes and proteins in biochemical reactions . It reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle . This interaction is crucial in the formation of various biochemical compounds .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with biomolecules and changes in gene expression . It typically reacts via an SN1 pathway, via the resonance-stabilized carbocation . This mechanism is crucial for its effects at the molecular level .
Properties
IUPAC Name |
2-butoxy-3-chloropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-2-3-7-12-9-8(10)5-4-6-11-9/h4-6H,2-3,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHWRUVMZFLCPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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